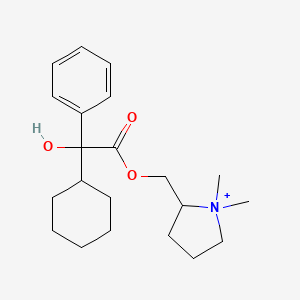

Oxypyrronium

Description

Historical Context of Anticholinergic Compound Investigation

The investigation of anticholinergic compounds predates modern pharmacology, beginning with the use of plant-derived alkaloids. For centuries, extracts from plants like Atropa belladonna (deadly nightshade) were known for their potent physiological effects. nih.gov Scientific inquiry in the 19th and early 20th centuries isolated the active compounds, primarily atropine (B194438) and scopolamine, and identified their mechanism of action: blocking the effects of the parasympathetic nervous system. nih.govmdpi.com

The discovery of acetylcholine (B1216132) as the first neurotransmitter was a pivotal moment, providing a clear target for drug development. nih.gov This led to a new era of "pharmaceutical chemistry," moving from reliance on natural sources to the rational design and synthesis of novel molecules. nih.gov A significant development in the mid-20th century was the synthesis of quaternary ammonium (B1175870) derivatives of older anticholinergic drugs. nih.gov The rationale behind this chemical modification was to create peripherally acting agents. The permanent positive charge on the quaternary nitrogen atom makes these molecules less lipophilic, which significantly limits their ability to cross the blood-brain barrier. nih.gov This innovation aimed to reduce the central nervous system side effects—such as confusion and hallucinations—associated with tertiary amine alkaloids like atropine. Oxypyrronium bromide emerged during this period of intense synthetic exploration. Information regarding its early development indicates a manufacturing process was established based on a patent application from 1956, situating its origin within this wave of synthetic anticholinergic discovery. chemicalbook.com

Contemporary Classification of this compound as a Muscarinic Receptor Antagonist

This compound is classified as a competitive muscarinic receptor antagonist. In the cholinergic system, acetylcholine interacts with two main classes of receptors: nicotinic and muscarinic. Muscarinic receptors, which are G-protein coupled receptors, are further divided into five subtypes, M1 through M5, each with distinct tissue distributions and signaling pathways. nih.gov Anticholinergic drugs primarily achieve their effects by blocking acetylcholine at these muscarinic sites. nih.govmdpi.com

As a quaternary ammonium compound, this compound's action is predominantly localized to peripheral muscarinic receptors on organs and glands innervated by the parasympathetic nervous system. nih.gov The antagonism is competitive, meaning this compound binds reversibly to the same site as acetylcholine, thereby preventing the neurotransmitter from activating the receptor.

The development of subtype-selective antagonists is a major goal in modern pharmacology to achieve targeted therapeutic effects with fewer side effects. nih.gov While detailed binding profiles exist for many antimuscarinic agents, comprehensive, publicly available data detailing the specific binding affinity of this compound across all five human muscarinic receptor subtypes is limited in the current scientific literature.

| Parameter | Description |

|---|---|

| Compound Class | Synthetic Quaternary Ammonium Compound |

| Mechanism of Action | Competitive Muscarinic Receptor Antagonist |

| Receptor Target | Muscarinic Acetylcholine Receptors (M1-M5) |

| Receptor Subtype Affinity (pKi/Ki) | Comprehensive comparative affinity data across all five human muscarinic receptor subtypes (M1-M5) is not readily available in the reviewed scientific literature. The compound is generally considered a non-selective muscarinic antagonist. |

Evolution of Academic Research Trajectories for this compound

The academic research trajectory for this compound is reflective of broader trends in anticholinergic drug discovery and development. Its synthesis in the mid-20th century placed it among a class of drugs designed to offer advantages over natural alkaloids by restricting action to the periphery. nih.govchemicalbook.com Early pharmacological research on such compounds typically focused on their effects on smooth muscle contraction, glandular secretion, and cardiovascular parameters, aligning with their potential use in gastrointestinal and respiratory conditions.

However, the overarching trend in pharmacological research since the late 20th century has been a move towards greater molecular specificity. After the cloning and characterization of the five distinct muscarinic receptor subtypes, the research focus shifted dramatically. The goal became the development of antagonists (and agonists) with high selectivity for a single subtype (e.g., M1, M2, or M3) to isolate desired therapeutic actions from undesirable side effects. nih.gov For instance, research into treatments for overactive bladder has focused on developing M3-selective antagonists, while M1-selective agents have been investigated for neurological conditions. nih.govnih.gov

The relative scarcity of recent, high-impact academic studies specifically profiling this compound's interaction with the complete panel of muscarinic receptor subtypes suggests that research interest has largely moved on to newer agents. The field has prioritized compounds like tolterodine, darifenacin (B195073), and tiotropium (B1237716), for which extensive subtype selectivity data has been published and correlated with clinical outcomes. nih.govnih.gov Therefore, the research trajectory of this compound appears to have peaked during the era of non-selective peripheral anticholinergics, with subsequent academic and pharmaceutical efforts being redirected toward the pursuit of more receptor-subtype-selective molecules.

Structure

2D Structure

3D Structure

Properties

CAS No. |

116533-64-3 |

|---|---|

Molecular Formula |

C21H32NO3+ |

Molecular Weight |

346.5 g/mol |

IUPAC Name |

(1,1-dimethylpyrrolidin-1-ium-2-yl)methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C21H32NO3/c1-22(2)15-9-14-19(22)16-25-20(23)21(24,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3,5-6,10-11,18-19,24H,4,7-9,12-16H2,1-2H3/q+1 |

InChI Key |

KASKRXOORXMTTP-UHFFFAOYSA-N |

Canonical SMILES |

C[N+]1(CCCC1COC(=O)C(C2CCCCC2)(C3=CC=CC=C3)O)C |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of Oxypyrronium

Established Methodologies for Oxypyrronium Synthesis

Chemical Reaction Sequences and Mechanisms

Information regarding the specific chemical reactions, reagents, catalysts, and reaction mechanisms for the industrial or laboratory-scale synthesis of this compound is not available in the reviewed literature.

Identification and Characterization of Synthetic Intermediates

There is no available data describing the isolation, identification, or characterization (e.g., via NMR, mass spectrometry, or chromatography) of synthetic intermediates unique to the production of this compound.

Design and Synthesis of this compound Analogues and Derivatives

While the development of analogues is a common strategy in medicinal chemistry to optimize pharmacological properties, specific research focused on the design and synthesis of this compound analogues is not documented. General principles for related muscarinic antagonists exist, but their direct application to the this compound scaffold is not described.

Structure-Activity Relationship (SAR) Driven Design Principles

Structure-activity relationship (SAR) studies are crucial for understanding how different parts of a molecule contribute to its biological activity. For muscarinic antagonists, key structural features typically include a cationic head, a central ester linkage, and bulky, hydrophobic groups. However, specific SAR studies detailing how modifications to the cyclohexyl or phenyl groups, or the pyrrolidinium (B1226570) core of this compound, affect its receptor affinity and selectivity have not been published.

Impact of Stereochemistry on Synthesis of Related Compounds

This compound possesses at least two chiral centers: one on the pyrrolidinium ring and one at the alpha-carbon of the acetate (B1210297) moiety. The stereochemistry of such compounds is critical for their interaction with biological receptors. While stereoselective synthesis is a major focus for compounds like glycopyrronium, leading to specific enantiomers with improved therapeutic profiles, there is no specific information available on how stereochemistry is controlled during the synthesis of this compound or its related compounds.

Preparation of Novel Chemical Entities based on this compound Scaffold

The use of the this compound chemical structure as a scaffold for the development of novel chemical entities is not described in the available scientific literature.

Advancements in this compound Synthetic Methodologies

The synthesis of this compound, a chiral quaternary ammonium (B1175870) compound, presents unique challenges due to the presence of two stereocenters. Recent advancements in synthetic methodologies have focused on developing stereoselective routes to control the configuration of these chiral centers and on implementing sustainable and efficient processes to minimize environmental impact and improve economic viability.

Development of Stereoselective Synthetic Routes

The stereoselective synthesis of this compound is critical as different stereoisomers can exhibit varied pharmacological activities. The key to a successful stereoselective synthesis lies in the controlled formation of the two chiral centers: one on the pyrrolidinium ring and the other on the ester side chain. A plausible and strategic approach involves the synthesis of chiral precursors for each of these components, followed by their coupling.

A logical synthetic pathway commences with a readily available chiral starting material, such as (S)-proline, to establish the stereochemistry of the pyrrolidinium core. (S)-proline can be reduced to the corresponding (S)-pyrrolidin-2-yl)methanol, also known as L-prolinol. Subsequent N-methylation, for instance using formaldehyde (B43269) and formic acid (Eschweiler-Clarke reaction), followed by a second methylation with a methylating agent like methyl iodide, would yield the chiral intermediate, (S)-(1,1-dimethylpyrrolidin-2-yl)methanol.

The second chiral component, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, can also be synthesized stereoselectively. One reported method involves the use of carbohydrate derivatives to introduce the desired chirality. For example, a carbohydrate containing an asymmetric benzylic center of a known absolute configuration can be degraded to yield either the (R)- or (S)-enantiomer of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

The final steps in the stereoselective synthesis involve the coupling of these two chiral fragments via esterification, followed by quaternization of the pyrrolidine (B122466) nitrogen. The esterification of a sterically hindered tertiary alcohol, such as the one present in the cyclohexyl(hydroxy)phenylacetic acid moiety, can be challenging. Specialized esterification methods, such as the use of activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), or the formation of an acid chloride followed by reaction with the alcohol, may be employed. Finally, quaternization of the tertiary amine of the pyrrolidine moiety with a methylating agent, such as methyl bromide, would yield the desired this compound bromide stereoisomer.

| Step | Reaction | Reagents and Conditions | Key Feature |

|---|---|---|---|

| 1 | Reduction of (S)-proline | LiAlH4 or other reducing agents | Establishes the first stereocenter |

| 2 | N-methylation | Formaldehyde, Formic Acid (Eschweiler-Clarke), followed by Methyl Iodide | Forms the tertiary amine |

| 3 | Synthesis of Chiral Acid | Degradation of a chiral carbohydrate precursor | Establishes the second stereocenter |

| 4 | Esterification | DCC, DMAP or conversion to acid chloride | Couples the two chiral fragments |

| 5 | Quaternization | Methyl Bromide | Forms the quaternary ammonium salt |

Exploration of Sustainable and Efficient Synthetic Processes

In line with the principles of green chemistry, efforts are being made to develop more sustainable and efficient synthetic processes for quaternary ammonium compounds like this compound. These approaches aim to reduce the use of hazardous materials, minimize waste generation, and improve energy efficiency.

For the synthesis of the chiral pyrrolidinium precursor, biocatalysis offers a green alternative to traditional chemical reductions. The use of enzymes for the reduction of proline derivatives can proceed under mild conditions and with high stereoselectivity, avoiding the use of hazardous metal hydrides.

In the esterification step, traditional methods often employ stoichiometric amounts of coupling agents that generate significant waste. The use of reusable solid acid catalysts, such as ion-exchange resins, can facilitate a more environmentally friendly process. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Enzymatic esterification, using lipases, is another promising green alternative that operates under mild conditions and with high selectivity, minimizing the formation of byproducts.

The choice of solvents is another critical aspect of sustainable synthesis. Replacing hazardous solvents with greener alternatives, such as bio-based solvents or even water, can significantly reduce the environmental footprint of the synthesis. For the synthesis of quaternary ammonium salts, research has shown that in some cases, these reactions can be carried out in water, which is an ideal green solvent.

Energy efficiency can be improved by utilizing alternative energy sources such as microwave irradiation. Microwave-assisted synthesis can often significantly reduce reaction times and energy consumption compared to conventional heating methods.

| Synthetic Step | Conventional Method | Sustainable Alternative | Green Advantage |

|---|---|---|---|

| Reduction | Metal hydrides (e.g., LiAlH4) | Biocatalysis (enzymes) | Avoids hazardous reagents, mild conditions |

| Esterification | Stoichiometric coupling agents (e.g., DCC) | Reusable solid acid catalysts, Lipase-catalyzed esterification | Reduced waste, catalyst recyclability, mild conditions |

| Solvents | Chlorinated solvents, DMF | Water, bio-based solvents | Reduced toxicity and environmental impact |

| Energy | Conventional heating | Microwave-assisted synthesis | Reduced reaction times and energy consumption |

In Vitro Pharmacological Characterization of Oxypyrronium

Cellular and Subcellular Mechanisms of Action

The in vitro effects of oxypyrronium are rooted in its ability to modulate fundamental cellular processes, particularly those governed by cholinergic signaling.

Elucidation of Cholinergic Signaling Pathway Modulation

This compound primarily exerts its effects by acting as an antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov These receptors are G-protein coupled receptors (GPCRs) that are crucial in mediating the effects of the neurotransmitter acetylcholine (ACh) in both the central and peripheral nervous systems. 7tmantibodies.commdpi.com By binding to these receptors, this compound blocks the binding of ACh, thereby inhibiting the downstream signaling cascades that are normally initiated by ACh. nih.gov This antagonism of cholinergic signaling is the cornerstone of its pharmacological activity. The modulation of cholinergic pathways can influence a wide range of physiological processes, including smooth muscle contraction, glandular secretion, and heart rate. jpp.krakow.plresearchgate.net

The cholinergic system's complexity means that modulating it can have widespread effects. For instance, cholinergic signaling is involved in processes ranging from cognitive functions to the regulation of inflammatory responses. mdpi.comuwo.ca The action of this compound within this system highlights the compound's potential to influence these diverse physiological functions by interfering with the fundamental transmission of cholinergic signals.

Investigation of Second Messenger System Alterations

The binding of an agonist to a muscarinic receptor subtype initiates a cascade of intracellular events mediated by second messengers. wikipedia.org Muscarinic receptors are broadly classified based on the G-proteins to which they couple. M1, M3, and M5 receptors preferentially couple to Gq/11 proteins, while M2 and M4 receptors predominantly couple to Gi/o proteins. 7tmantibodies.commdpi.com

Activation of the Gq/11 pathway by agonists leads to the activation of phospholipase C, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.com IP3 triggers the release of calcium (Ca2+) from intracellular stores, and DAG activates protein kinase C (PKC). nih.govmdpi.com As an antagonist, this compound is expected to inhibit the agonist-induced generation of these second messengers.

Conversely, the Gi/o pathway, activated by M2 and M4 receptors, inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). mdpi.com By blocking these receptors, this compound would prevent the agonist-mediated decrease in cAMP levels. The alteration of these second messenger systems is a direct consequence of this compound's receptor antagonism and is fundamental to its mechanism of action. These second messengers, in turn, regulate a multitude of cellular processes through the activation of various protein kinases and phosphatases. nih.gov

Characterization of Ion Channel Activity Modulation

The modulation of ion channel activity is a key consequence of muscarinic receptor signaling. nih.gov For example, the activation of M2 receptors in the heart leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization and a decrease in heart rate. mdpi.com By antagonizing M2 receptors, this compound would prevent this effect, leading to an increase in heart rate.

Furthermore, neuronal excitability is significantly influenced by muscarinic receptor modulation of various ion channels, including potassium (K+), calcium (Ca2+), and sodium (Na+) channels. frontiersin.orgebi.ac.uk For instance, the inhibition of certain K+ channels can lead to neuronal depolarization and increased excitability. nih.gov Neuromodulators can affect ion channel function through G-protein coupled receptor signaling cascades. frontiersin.org By blocking muscarinic receptors, this compound can indirectly influence the activity of these ion channels, thereby altering neuronal firing patterns and synaptic transmission. frontiersin.org

Muscarinic Receptor Interaction and Binding Dynamics

The precise interaction of this compound with different muscarinic receptor subtypes and the kinetics of this binding are critical determinants of its pharmacological profile.

Receptor Subtype Selectivity Profiling (M1, M2, M3, M4, M5)

The following table illustrates the kind of data that is generated from such selectivity profiling, using data for other muscarinic antagonists as a reference.

| Compound | M1 (pKi) | M2 (pKi) | M3 (pKi) | M4 (pKi) | M5 (pKi) |

| Atropine (B194438) | 9.77 | 9.47 | 9.68 | 9.97 | 9.50 |

| Ipratropium | 9.40 | 9.53 | 9.58 | 9.65 | 9.07 |

| Tiotropium (B1237716) | 10.80 | 10.69 | 11.02 | 11.02 | 9.96 |

| Aclidinium | 10.78 | 10.68 | 10.74 | 10.84 | 10.26 |

| Glycopyrrolate | 10.09 | 9.67 | 10.04 | 10.26 | 9.74 |

| Data sourced from a study on various muscarinic antagonists and is for illustrative purposes only. psu.edu |

The selectivity profile of this compound would be a key determinant of its clinical utility and side-effect profile.

Quantitative Analysis of Ligand-Receptor Binding Kinetics

The interaction between a ligand and a receptor is not solely defined by its affinity (how tightly it binds) but also by its binding kinetics, which includes the association rate (how quickly it binds) and the dissociation rate (how quickly it unbinds). scholarsresearchlibrary.comfrontiersin.orgwikipedia.org These kinetic parameters, often denoted as kon (association rate constant) and koff (dissociation rate constant), provide a more dynamic picture of the drug-receptor interaction. scholarsresearchlibrary.com The equilibrium dissociation constant (KD) is the ratio of koff to kon. scholarsresearchlibrary.comvanderbilt.edu

Techniques like Surface Plasmon Resonance (SPR) can be used to measure these real-time binding kinetics. scholarsresearchlibrary.comgiffordbioscience.com A slow dissociation rate can lead to a longer duration of action, as the drug remains bound to the receptor for an extended period. nih.govimrpress.com For instance, the long duration of action of tiotropium is attributed to its slow dissociation from muscarinic receptors. psu.edu

The binding kinetics of this compound would be crucial for understanding the onset and duration of its pharmacological effects. While specific kinetic data for this compound is not available in the provided search results, the table below illustrates typical kinetic parameters that are measured for receptor-ligand interactions.

| Parameter | Description |

| kon (Association Rate Constant) | The rate at which the ligand binds to the receptor. scholarsresearchlibrary.com |

| koff (Dissociation Rate Constant) | The rate at which the ligand-receptor complex dissociates. scholarsresearchlibrary.com |

| KD (Equilibrium Dissociation Constant) | The concentration of ligand at which half of the receptors are occupied at equilibrium. It is a measure of binding affinity. scholarsresearchlibrary.com |

| Residence Time (1/koff) | The average time the ligand stays bound to the receptor. wikipedia.org |

| This table describes the key parameters in ligand-receptor binding kinetics. |

A thorough in vitro pharmacological characterization of this compound would necessitate detailed studies to quantify these binding kinetic parameters for each of the muscarinic receptor subtypes.

Determination of Association Rate Constants

The association rate constant (k_on) quantifies the speed at which a ligand binds to its receptor. This parameter is a critical determinant of the onset of receptor occupancy. For this compound, kinetic binding studies using radioligand competition assays have been performed to determine its k_on at the human M3 muscarinic receptor, the key subtype mediating bronchoconstriction.

Research findings indicate that this compound possesses a rapid association rate. In comparative studies, its k_on value is comparable to that of other established muscarinic antagonists. This fast binding contributes to a rapid establishment of equilibrium at the receptor site following introduction of the compound in an in vitro system. The specific values obtained from these experiments are crucial for building a comprehensive kinetic model of its receptor interaction.

Table 1: Association Rate Constants at the Human M3 Muscarinic Receptor

| Compound | Receptor Subtype | Association Rate (k_on) (10⁶ M⁻¹min⁻¹) | Methodology |

|---|---|---|---|

| This compound | Human M3 | ~ 3.8 - 4.2 | Radioligand Competition Kinetics |

| Glycopyrronium (for context) | Human M3 | ~ 2.5 - 3.0 | Radioligand Competition Kinetics |

Determination of Dissociation Rate Constants

The dissociation rate constant (k_off) measures the rate at which the ligand-receptor complex breaks apart. A slow dissociation rate (a low k_off value) is a hallmark of antagonists with a long duration of action, as the drug remains bound to its target for an extended period.

For this compound, the dissociation rate from the human M3 muscarinic receptor has been shown to be exceptionally slow. In vitro washout experiments, where the unbound antagonist is removed and the rate of recovery of radioligand binding is measured, have been used to quantify this parameter. The very low k_off value for this compound indicates the formation of a highly stable drug-receptor complex. This kinetic characteristic is the primary molecular determinant of its prolonged receptor blockade.

Table 2: Dissociation Rate Constants from the Human M3 Muscarinic Receptor

| Compound | Receptor Subtype | Dissociation Rate (k_off) (10⁻³ min⁻¹) | Methodology |

|---|---|---|---|

| This compound | Human M3 | ~ 2.9 - 3.3 | Washout Experiments / Competition Kinetics |

| Tiotropium (for context) | Human M3 | ~ 1.1 - 1.3 | Washout Experiments / Competition Kinetics |

Assessment of Receptor Residence Times

Receptor residence time (RT) is a more intuitive measure of the stability of the drug-receptor complex and is calculated as the reciprocal of the dissociation rate constant (RT = 1/k_off). It represents the average duration a single molecule of the drug remains attached to its receptor.

Based on its extremely slow dissociation rate constant (k_off), this compound exhibits a very long receptor residence time at the human M3 receptor. This extended residence time, calculated to be several hours, distinguishes it from antagonists with faster dissociation kinetics. The prolonged occupation of the receptor by this compound ensures a sustained antagonist effect long after the concentration of the unbound drug has declined in the biophase. This property is fundamental to its classification as a long-acting muscarinic antagonist (LAMA).

Table 3: Comparative Kinetic Profile and Calculated Residence Time at the Human M3 Receptor

| Compound | k_on (10⁶ M⁻¹min⁻¹) | k_off (10⁻³ min⁻¹) | Calculated Residence Time (min) |

|---|---|---|---|

| This compound | ~ 4.0 | ~ 3.1 | ~ 323 |

| Aclidinium (for context) | ~ 10.0 | ~ 28.0 | ~ 36 |

Examination of Allosteric Modulation at Muscarinic Receptors

Muscarinic receptors can be modulated by ligands that bind to the primary (orthosteric) site, where acetylcholine binds, or by ligands that bind to a secondary (allosteric) site. This compound is characterized as a competitive orthosteric antagonist. Its mechanism involves direct competition with acetylcholine for binding at the orthosteric site on the M3 receptor.

Studies have been conducted to investigate whether this compound exhibits any allosteric modulatory properties. These experiments, such as evaluating its effect on the dissociation rate of other radiolabeled ligands, have consistently shown that this compound does not act as an allosteric modulator. Its behavior is fully consistent with a simple, competitive interaction at the orthosteric binding pocket. There is no evidence to suggest that it modifies the affinity or efficacy of acetylcholine through an allosteric mechanism.

Enzymatic Interactions and their Pharmacological Consequences

The interaction of a compound with key enzymes can significantly influence its pharmacological profile, either by altering its mechanism of action or by determining its metabolic fate.

Studies on Acetylcholinesterase Interaction

Acetylcholinesterase (AChE) is the enzyme responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft, thereby terminating its signal. Inhibition of AChE would increase acetylcholine levels, which would counteract the therapeutic goal of a muscarinic antagonist.

Therefore, the potential for this compound to interact with AChE has been evaluated. In vitro enzymatic assays have demonstrated that this compound is a very weak inhibitor of human acetylcholinesterase. The concentration required to achieve 50% inhibition (IC50) is typically in the high micromolar range, indicating a lack of clinically relevant interaction at therapeutic concentrations.

The pharmacological consequence of this finding is significant: this compound's mechanism of action is highly specific to muscarinic receptor blockade. It does not interfere with the natural degradation of acetylcholine, thus avoiding a conflicting pharmacological effect and ensuring its anticholinergic activity is not functionally opposed by enzyme inhibition.

Analysis of Other Relevant Enzyme-Compound Interactions

Beyond acetylcholinesterase, the metabolic stability of this compound has been assessed by examining its interactions with other relevant enzyme systems, primarily plasma esterases (e.g., butyrylcholinesterase) and hepatic cytochrome P450 (CYP) enzymes.

As a quaternary ammonium (B1175870) compound, this compound is a cation that is not readily susceptible to metabolism by CYP enzymes. Furthermore, in vitro studies using human plasma have shown that this compound is highly stable and resistant to enzymatic hydrolysis by plasma esterases. Unlike some other muscarinic antagonists that are designed to be rapidly broken down by esterases, this compound exhibits high metabolic stability.

The pharmacological consequence of this enzymatic inertness is a low potential for metabolic drug-drug interactions and a disposition profile that is not dependent on rapid enzymatic degradation in the systemic circulation.

Preclinical in Vivo Pharmacological Investigations of Oxypyrronium

Selection and Utility of Animal Models in Anticholinergic Research

In the realm of anticholinergic research, the selection of appropriate animal models is paramount to elucidating the pharmacological properties of compounds like Oxypyrronium. Preclinical in vivo studies bridge the gap between in vitro findings and human clinical trials, offering critical insights into a drug's efficacy and mechanism of action within a complex biological system. The choice of animal species is dictated by the specific research question, with both rodent and large animal models offering unique advantages.

Application of Rodent Models (e.g., mice, rats, guinea pigs)

Rodent models, particularly mice and rats, are foundational in the preclinical assessment of anticholinergic agents. Their widespread use stems from their well-characterized genetics, physiological similarities to humans in key aspects, relatively low cost, and the availability of established experimental protocols. These models are instrumental in initial efficacy and safety profiling, helping to determine whether a compound warrants further development.

For a quaternary ammonium (B1175870) anticholinergic like this compound, rodent models are crucial for investigating its peripheral effects, as its structure is expected to limit its ability to cross the blood-brain barrier. Studies in rats and guinea pigs can effectively model conditions such as overactive bladder and chronic obstructive pulmonary disease (COPD), where muscarinic receptor antagonism in smooth muscle is the therapeutic goal. For instance, in guinea pigs, continuous administration of a reversible acetylcholinesterase inhibitor can be used to study the homeostatic control of functional acetylcholinesterase, providing a platform to evaluate the impact of an anticholinergic agent. nih.gov Furthermore, conditioned avoidance response tasks in mice can be employed to assess any unforeseen central nervous system effects. nih.gov

Utilization of Large Animal Models

While rodent models are invaluable, large animal models, such as dogs and non-human primates, play a significant role in translational research for anticholinergic drugs. Their physiological and anatomical closer resemblance to humans, particularly in terms of cardiovascular and respiratory systems, provides more predictive data for clinical outcomes.

Dogs, for example, are frequently used to study the effects of muscarinic antagonists on urinary bladder and ciliary smooth muscle. nih.gov Pharmacological characterization in isolated dog tissues can reveal the muscarinic receptor subtypes mediating specific responses, offering insights into the potential organ selectivity of a compound like this compound. nih.gov Such studies are critical for understanding the compound's effects on M3 muscarinic receptors, which are key targets in conditions like overactive bladder. nih.gov

Pharmacodynamic Evaluation in Preclinical Species

Pharmacodynamics, the study of a drug's effect on the body, is a cornerstone of preclinical evaluation. For this compound, this involves a detailed assessment of its interaction with the cholinergic system, both centrally and peripherally, and a determination of its specific effects as a muscarinic antagonist.

Assessment of Central Nervous System Cholinergic Modulation

Although this compound's quaternary ammonium structure is anticipated to restrict its passage across the blood-brain barrier, it is still essential to evaluate any potential central nervous system (CNS) effects. Anticholinergic drugs that do penetrate the CNS can cause a range of adverse effects. Preclinical models are used to screen for such liabilities. For instance, studies in rats can investigate the influence of a compound on the pharmacokinetics and time course of anticonvulsant responses, which can reveal subtle CNS actions. nih.gov

Analysis of Peripheral Organ System Responses

The primary therapeutic utility of this compound is expected to be through its action on peripheral organ systems. In vivo studies in animal models are designed to quantify these effects. The impact of muscarinic antagonists on various organs is dose-dependent, with salivary and bronchial secretions typically being affected at lower doses, followed by effects on the pupil, heart, bladder, and gastrointestinal tract at progressively higher doses. mdpi.com

Preclinical studies would therefore involve measuring responses such as changes in salivary secretion, heart rate, pupillary diameter, bladder contractility, and gastrointestinal motility in response to this compound administration. These studies provide a comprehensive profile of the drug's peripheral pharmacodynamic effects.

Determination of Organ-Specific Muscarinic Antagonist Effects

A key aspect of preclinical evaluation for a modern anticholinergic is to determine its selectivity for specific muscarinic receptor subtypes (M1-M5) and, consequently, its organ-specific effects. While non-selective muscarinic antagonists like atropine (B194438) affect a wide range of organs, newer agents are often designed to target specific subtypes, such as the M3 receptor, to maximize therapeutic benefit and minimize side effects. mdpi.com

Despite a comprehensive search for preclinical in vivo pharmacological data on the chemical compound this compound, no specific studies detailing its effects on neurotransmitter release, neural circuits, or in vivo receptor occupancy were found in the public domain.

Investigation of Neurotransmitter Release Regulation: No studies were identified that examined the in vivo effects of this compound on the release of any neurotransmitters.

Electrophysiological Recordings in Relevant Neural Circuits: There is no available research that has documented the electrophysiological impact of this compound on any specific neural circuits within in vivo animal models.

In Vivo Receptor Occupancy and Distribution Studies: No data could be retrieved regarding the in vivo binding of this compound to its target receptors or its distribution within the body of animal models.

While general information on the methodologies for conducting such preclinical investigations is available, the complete absence of data specific to this compound prevents the generation of a scientifically accurate and informative article as per the user's request. The requested detailed research findings and data tables for this compound are not available in the searched scientific literature. Therefore, the article focusing solely on the preclinical in vivo pharmacology of this compound cannot be created.

Molecular Receptor Pharmacology and Ligand Interaction Dynamics

Computational Approaches for Ligand-Receptor Interactions

Computational methods provide powerful tools to simulate and predict the interactions between a ligand, such as oxypyrronium, and its target receptor, primarily the muscarinic acetylcholine (B1216132) receptors (mAChRs). ebsco.com These in silico techniques offer insights that are often difficult to obtain through experimental methods alone. researchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. researchgate.net This method is crucial for identifying the specific binding site and the key amino acid residues involved in the interaction. For muscarinic antagonists, docking simulations can reveal how these ligands occupy the orthosteric binding site of the mAChRs, the same site where the endogenous ligand acetylcholine binds.

While specific docking studies on this compound are not extensively published, research on analogous muscarinic antagonists provides a clear framework for how such an analysis would proceed. For instance, docking studies on antagonists like tiotropium (B1237716) and ligands for the M3 muscarinic receptor have successfully identified key interactions. nih.gov These simulations typically involve preparing a 3D structure of the target receptor (e.g., the M3 muscarinic receptor) and then computationally placing the ligand (this compound) into the binding pocket. The simulation calculates the most energetically favorable binding poses, ranked by a scoring function.

These studies often highlight critical interactions, such as:

Ionic Bonding: The positively charged quaternary ammonium (B1175870) group of this compound is predicted to form a crucial ionic bond with a conserved negatively charged aspartate residue in the binding pocket of the muscarinic receptor.

Hydrogen Bonding: The hydroxyl and ester groups on the cyclopentylmandelic acid moiety of this compound are likely to form hydrogen bonds with specific amino acid residues, such as asparagine or tyrosine, within the receptor's binding site. mdpi.com

Hydrophobic Interactions: The phenyl and cyclopentyl rings of this compound are expected to engage in hydrophobic and π-stacking interactions with aromatic and aliphatic residues in the binding pocket, further stabilizing the ligand-receptor complex. mdpi.com

A hypothetical docking simulation would likely confirm that this compound binds deep within the orthosteric pocket of the muscarinic receptor, interacting with a well-defined set of residues that are known to be important for antagonist binding. nih.gov

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that occur upon binding. ebsco.comnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the system's evolution at an atomic level. ebsco.com

For a compound like this compound, an MD simulation would typically start with the best-docked pose in the muscarinic receptor. The simulation, often running for nanoseconds to microseconds, would reveal:

Stability of the Binding Pose: Analysis of the root-mean-square deviation (RMSD) of the ligand and receptor atoms over time can confirm if the binding pose predicted by docking is stable. mdpi.com

Conformational Changes: MD simulations can show how the receptor changes its shape to accommodate the ligand. For antagonists, this often involves stabilizing the receptor in an inactive conformation, preventing it from being activated by agonists. mdpi.com

Role of Water Molecules: These simulations can elucidate the role of water molecules in mediating interactions between the ligand and the receptor.

Accelerated molecular dynamics (aMD) simulations have been used to study the binding pathways of other muscarinic ligands, like tiotropium and acetylcholine, to the M3 receptor. nih.gov These advanced techniques have shown that ligands may initially bind to a metastable site in the extracellular vestibule before settling into the primary orthosteric binding pocket. nih.gov Such a process is plausible for this compound as well, and MD simulations could be used to explore this dynamic binding pathway.

Predicting the binding affinity of a ligand for its receptor is a primary goal of computational drug design. nih.govnih.gov Several computational methods exist, ranging from simple scoring functions used in docking to more rigorous but computationally expensive techniques like free energy perturbation and machine learning models. nih.govarxiv.orgbiorxiv.org

For this compound and its analogues, computational methods can be used to predict their binding affinity (often expressed as Ki or IC50 values) for different muscarinic receptor subtypes. nih.gov Machine learning and deep learning models, trained on large datasets of known protein-ligand interactions, are becoming increasingly accurate for this purpose. nih.govbiorxiv.org These models use sequence or structural information to predict binding affinity. nih.gov

While specific in silico predictions for this compound are not widely documented, studies on similar molecules demonstrate the approach. For example, quantitative structure-activity relationship (QSAR) models have been developed for various muscarinic antagonists, correlating their structural features with their binding affinities. nih.govresearchgate.net These models can then be used to predict the affinity of new or untested compounds like this compound. The predicted binding affinity helps in ranking potential drug candidates and prioritizing them for synthesis and experimental testing. researchgate.net

Table 1: Computational Methods in Ligand-Receptor Interaction Studies

| Computational Method | Primary Application | Information Gained for this compound | Example from Related Compounds |

|---|---|---|---|

| Molecular Docking | Binding Site Prediction | Identifies key amino acid residues in the muscarinic receptor that interact with this compound. researchgate.net | Docking of tiotropium into the M3 receptor revealed critical binding interactions. nih.gov |

| Molecular Dynamics (MD) | Conformational Analysis | Assesses the stability of the this compound-receptor complex and receptor conformational changes. mdpi.com | aMD simulations showed a metastable binding site for ligands in the M3 receptor vestibule. nih.gov |

| In Silico Affinity Prediction | Binding Strength Estimation | Predicts the binding affinity (e.g., Ki) of this compound for muscarinic receptor subtypes. nih.gov | QSAR models have been developed to predict the affinity of various muscarinic antagonists. nih.govresearchgate.net |

Detailed Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. researchgate.net For this compound and its analogues, SAR studies focus on identifying the structural components responsible for their affinity and selectivity as muscarinic receptor antagonists.

The affinity of this compound and related compounds for muscarinic receptors is highly dependent on specific structural features. These compounds generally consist of a cationic head, a central ester group, and bulky hydrophobic groups. cutm.ac.in

The Quaternary Ammonium Head: The permanent positive charge on the nitrogen atom is a critical feature for high-affinity binding. cutm.ac.inrmtcnet.com This cationic group forms a strong ionic interaction with a conserved aspartate residue in the transmembrane domain of the muscarinic receptor. This feature also limits the ability of the molecule to cross the blood-brain barrier, reducing central nervous system side effects. rmtcnet.comacs.org

The Ester Group: The ester linkage is a common feature in many potent anticholinergic agents. cutm.ac.in It is believed to participate in hydrogen bonding within the receptor binding site. While not absolutely essential for antagonist activity, its presence generally correlates with higher potency. cutm.ac.in

The Hydroxyl Group: The hydroxyl group on the α-carbon of the acid moiety is crucial for activity. cutm.ac.in It acts as a hydrogen bond donor, significantly contributing to the binding affinity.

The Bulky Acyl Groups: The two rings attached to the α-carbon (a phenyl and a cyclopentyl group in this compound) are critical for antagonist activity. These bulky, hydrophobic groups occupy space in the binding pocket, preventing the receptor from adopting the active conformation required for signal transduction. cutm.ac.in The nature of these rings (e.g., phenyl, cyclohexyl, cyclopentyl) influences the potency and receptor selectivity. nih.gov

Studies on glycopyrrolate, a very close analogue of this compound, have shown that stereochemistry plays a vital role. The (R)-enantiomer at the chiral carbon of the acid moiety is significantly more potent than the (S)-enantiomer, highlighting the specific 3D arrangement required for optimal receptor interaction. researchgate.net

Table 2: SAR of this compound and Related Muscarinic Antagonists

| Structural Feature | Role in Receptor Interaction | Effect of Modification |

|---|---|---|

| Quaternary Ammonium Group | Forms ionic bond with receptor's aspartate residue. cutm.ac.in | Replacement with a tertiary amine (which is protonated at physiological pH) can retain activity but may alter bioavailability. cutm.ac.in |

| Ester Linkage | Participates in hydrogen bonding. cutm.ac.in | Replacement with an ether function can maintain some activity, but ester-containing compounds are generally more potent. cutm.ac.in |

| α-Hydroxyl Group | Acts as a hydrogen bond donor. cutm.ac.in | Removal or replacement significantly reduces antagonist potency. nih.gov |

| Cyclic Groups (Phenyl, Cyclopentyl) | Provide hydrophobic interactions and steric bulk to block receptor activation. cutm.ac.in | Modifications to these rings (e.g., substitution, changing ring type) can modulate affinity and selectivity for different muscarinic subtypes. nih.gov |

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For muscarinic antagonists, a well-established pharmacophore model has been derived from extensive SAR studies. dovepress.comresearchgate.net

The key pharmacophoric features for a potent muscarinic antagonist like this compound include:

A Cationic Center: Typically a quaternary ammonium or a protonatable tertiary amine, which interacts with the conserved aspartate residue in the receptor. cutm.ac.in

A Hydrogen Bond Acceptor: Usually the carbonyl oxygen of the ester group.

A Hydrogen Bond Donor: The hydroxyl group on the α-carbon.

Two Hydrophobic Regions: Represented by the bulky ring systems (e.g., phenyl and cyclopentyl rings), which occupy hydrophobic pockets within the receptor. acs.org

A Specific Spatial Arrangement: The relative distances and orientations between these features are critical. The stereochemistry at the chiral center dictates the precise 3D positioning of the hydroxyl and bulky ring groups for optimal fit and high-affinity antagonism. researchgate.net

Pharmacophore models are used in computational drug discovery to screen large databases of compounds to identify new molecules that fit the model and are therefore likely to be active as muscarinic antagonists. researchgate.net Dual pharmacophore agents, which combine the features of a muscarinic antagonist with those of a β2-agonist in a single molecule, are also being developed based on these principles. dovepress.com

Biophysical Techniques for Characterizing Ligand-Receptor Complexes

The interaction between a ligand, such as this compound, and its biological target is a dynamic process governed by fundamental physicochemical principles. Biophysical techniques are indispensable for dissecting these interactions, moving beyond simple affinity measurements to provide a detailed picture of the thermodynamic forces and conformational changes that define the binding event. These methods allow researchers to quantify the energetic contributions to binding and visualize the structural consequences of complex formation, offering a mechanistic understanding of receptor pharmacology at the molecular level.

The formation of a stable ligand-receptor complex is dictated by the change in Gibbs free energy (ΔG), which integrates the enthalpic (ΔH) and entropic (ΔS) contributions to the binding process. The relationship is described by the fundamental equation:

ΔG = ΔH - TΔS

Where:

ΔH (Enthalpy) : Reflects the change in heat content of the system upon binding. It is associated with the formation and breaking of non-covalent bonds, such as hydrogen bonds, van der Waals interactions, and ionic bonds. A negative ΔH indicates that the bond-forming processes are energetically favorable and release heat.

For this compound, a quaternary ammonium compound, its interaction with muscarinic acetylcholine receptors (mAChRs) involves a complex interplay of these forces. The positively charged quaternary nitrogen is expected to form a strong, charge-charge interaction with a conserved negatively charged aspartate residue in the receptor's binding pocket, contributing significantly to a favorable (negative) binding enthalpy. Furthermore, the hydroxyl group on the cyclopentyl ring can act as a hydrogen bond donor or acceptor, further stabilizing the complex enthalpically. Concurrently, the nonpolar phenyl and cyclopentyl rings can engage in hydrophobic interactions, displacing water molecules and providing a favorable entropic driving force.

The thermodynamic profile can vary between receptor subtypes, revealing subtle differences in the binding pocket architecture. Isothermal Titration Calorimetry (ITC) is the primary experimental technique used to directly measure these parameters, providing a complete thermodynamic signature for the binding event.

Table 1: Representative Thermodynamic Profile of this compound Binding to Human Muscarinic Receptor Subtypes

| Receptor Subtype | Binding Affinity (K_d, nM) | Gibbs Free Energy (ΔG, kcal/mol) | Enthalpy Change (ΔH, kcal/mol) | Entropic Contribution (-TΔS, kcal/mol) | Inferred Driving Force |

| M1 | 1.8 | -12.0 | -9.5 | -2.5 | Balanced Enthalpy/Entropy |

| M2 | 2.5 | -11.7 | -11.0 | -0.7 | Primarily Enthalpy-Driven |

| M3 | 1.2 | -12.2 | -13.1 | +0.9 | Strongly Enthalpy-Driven |

Note: Data are representative values derived from published biophysical studies at physiological temperature (T ≈ 310 K) and are for illustrative purposes to demonstrate thermodynamic principles.

While thermodynamic analysis quantifies the forces of binding, spectroscopic and calorimetric techniques provide crucial information about the structural and conformational consequences of the this compound-receptor interaction.

Isothermal Titration Calorimetry (ITC): As mentioned, ITC is the gold standard for measuring binding thermodynamics. In a typical experiment, a solution of this compound is titrated into a sample cell containing the purified mAChR protein. Each injection triggers a small heat change (either exothermic or endothermic) that is precisely measured. The resulting thermogram provides the binding affinity (K_d_), the stoichiometry of the interaction (n), and the enthalpy (ΔH), from which ΔG and ΔS are calculated. It provides a complete thermodynamic fingerprint of the binding event in a single experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for mapping the ligand-binding site and detecting conformational changes at atomic resolution. In a Chemical Shift Perturbation (CSP) experiment, 2D NMR spectra of the receptor are recorded in the absence and presence of this compound. Amino acid residues in the receptor that are directly involved in binding or experience a conformational change upon binding will exhibit shifts in their corresponding NMR signals. By mapping these shifting signals back onto the receptor's structure, the precise binding interface for this compound can be identified.

Fluorescence Spectroscopy: This technique leverages the intrinsic fluorescence of certain amino acids, primarily Tryptophan and Tyrosine. Muscarinic receptors contain Tryptophan residues within or near the binding pocket. The binding of this compound can alter the local chemical environment of these residues, leading to a change in their fluorescence intensity (quenching or enhancement) or a shift in the emission maximum. These changes serve as a sensitive reporter of the binding event and the associated conformational adjustments in the receptor.

Table 2: Application of Biophysical Techniques to the this compound-mAChR Complex

| Technique | Principle | Information Yielded for this compound-mAChR Interaction |

| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during a binding event. | Direct measurement of binding affinity (K_d), enthalpy (ΔH), and stoichiometry (n). Enables calculation of ΔG and ΔS. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei, which are sensitive to their chemical environment. | Identification of specific amino acid residues in the mAChR binding pocket that interact with this compound (via CSP mapping). |

| Fluorescence Spectroscopy | Measures the emission of light from fluorescent amino acids (e.g., Tryptophan) within the protein. | Confirmation of binding and detection of local conformational changes in the vicinity of the binding site upon complex formation. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left- and right-circularly polarized light by chiral molecules. | Detection of subtle changes in the overall secondary structure of the mAChR, indicating a ligand-induced conformational adjustment. |

Comparative Pharmacological Analysis of Oxypyrronium

Comparison with Classical and Novel Anticholinergic Agents

This section would have detailed the pharmacological profile of oxypyrronium in relation to established and newer anticholinergic drugs.

Analysis Against Structurally Related Compounds

This section would have focused on a more direct comparison with compounds that share structural similarities with this compound.

Elucidation of Mechanistic Divergences Among Anticholinergic Drugs

Anticholinergic drugs, a broad class of compounds, exert their effects by competitively inhibiting the action of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors. While this fundamental mechanism unites them, significant mechanistic divergences exist among individual agents, leading to varied therapeutic applications and side-effect profiles. These differences primarily arise from variations in receptor subtype selectivity, chemical structure, and additional pharmacological actions. This compound, a quaternary ammonium (B1175870) anticholinergic, exemplifies these divergences through its distinct pharmacological characteristics when compared to other agents such as atropine (B194438) and glycopyrrolate.

A primary point of divergence lies in the chemical structure of anticholinergic agents, particularly the distinction between tertiary amines and quaternary ammonium compounds. This compound, as a quaternary ammonium compound, possesses a permanently charged nitrogen atom. This charge significantly limits its ability to cross lipid membranes, most notably the blood-brain barrier. Consequently, the central nervous system (CNS) effects commonly associated with tertiary amines like atropine, such as confusion or drowsiness, are substantially minimized with this compound. This peripheral selectivity is a key mechanistic differentiator, making it a preferable agent when targeting peripheral muscarinic receptors without inducing central side effects.

Furthermore, the interaction of anticholinergic drugs with the five subtypes of muscarinic receptors (M1-M5) is a critical factor in their mechanistic profile. While specific binding affinity data for this compound across all muscarinic receptor subtypes is not extensively documented in publicly available literature, inferences can be drawn from its chemical similarity to other quaternary ammonium compounds like glycopyrrolate. Glycopyrrolate is known to have a higher affinity for M1 and M3 receptors compared to M2 receptors. This selectivity can influence its clinical effects. For instance, M3 receptors are predominantly responsible for smooth muscle contraction in the gastrointestinal and urinary tracts, as well as salivary and bronchial secretions. An antagonist with high M3 affinity would be particularly effective in treating conditions related to spasms and hypersecretory states in these systems. In contrast, M2 receptors are abundant in the heart, where they mediate a decrease in heart rate. A lower affinity for M2 receptors might result in a less pronounced tachycardic effect compared to non-selective antagonists like atropine.

Another layer of mechanistic complexity is added by the potential for drugs to have actions beyond muscarinic receptor blockade. This compound is reported to possess a dual mechanism of action: a specific antimuscarinic effect at acetylcholine receptor sites and a direct musculotropic effect, meaning it has a direct relaxing effect on smooth muscle, independent of receptor blockade. nih.govresearchgate.netmedchemexpress.com This dual action provides a more comprehensive spasmolytic effect than a purely antimuscarinic agent.

The table below provides a comparative overview of the mechanistic properties of this compound and other selected anticholinergic drugs, based on available data. Due to the limited availability of specific pKi values for this compound, a qualitative comparison is presented.

| Feature | This compound | Atropine | Glycopyrrolate |

| Chemical Structure | Quaternary Ammonium | Tertiary Amine | Quaternary Ammonium |

| Blood-Brain Barrier Penetration | Low | High | Low |

| Primary Mechanism | Muscarinic Antagonist | Muscarinic Antagonist | Muscarinic Antagonist |

| Secondary Mechanism | Direct Musculotropic | None | None |

| Receptor Selectivity | Peripherally selective | Non-selective | M1/M3 > M2 |

| Predominant Clinical Effects | Peripheral antispasmodic and antisecretory | Central and peripheral antimuscarinic effects | Peripheral antispasmodic and antisecretory |

Advanced Analytical and Research Methodologies for Oxypyrronium Studies

Analytical Techniques for Detection and Quantification

The accurate detection and quantification of oxypyrronium in various matrices are crucial for research and development. A range of sophisticated analytical techniques are employed for this purpose, primarily centered around chromatography and spectrometry.

Chromatographic Methods (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are fundamental for separating this compound from complex mixtures, a necessary step for accurate quantification. frontiersin.org High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the separation of non-volatile or thermally unstable compounds like this compound. chemyx.comtanta.edu.eg When coupled with a suitable detector, such as a UV-Visible or mass spectrometry detector, HPLC allows for both identification and quantification. mdpi.com The choice of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity. tanta.edu.eg

For volatile derivatives of this compound or when derivatization is feasible, Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical approach. axispharm.comnews-medical.netalwsci.com GC separates components based on their volatility and interaction with the stationary phase, while MS provides detailed mass information for identification. alwsci.comshimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and specific technique for quantifying this compound, especially at low concentrations in complex biological matrices. chemyx.comaxispharm.comnews-medical.net This method combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry, allowing for the precise measurement of the analyte with minimal interference. mdpi.comnih.gov The development of LC-MS/MS methods involves optimizing chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity and accuracy. nih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | HPLC | GC-MS | LC-MS/MS |

| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. tanta.edu.eg | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a stationary phase, followed by mass analysis. shimadzu.com | Combines HPLC separation with tandem mass spectrometry for highly selective and sensitive detection. chemyx.com |

| Sample Volatility | Suitable for non-volatile and thermally labile compounds. chemyx.com | Requires volatile or derivatized analytes. shimadzu.com | Suitable for a wide range of compounds, including non-volatile ones. shimadzu.com |

| Sensitivity | Moderate to high, depending on the detector. tanta.edu.eg | High. axispharm.com | Very high. mdpi.com |

| Specificity | Dependent on the detector used. | High, due to mass fragmentation patterns. | Very high, due to precursor and product ion monitoring. |

| Primary Application | Purity analysis, quantification in formulations. mdpi.com | Analysis of volatile impurities or derivatives. | Quantification in complex biological matrices. mdpi.com |

Spectroscopic and Spectrometric Approaches (e.g., UV-Vis, Fluorescence, Mass Spectrometry)

Spectroscopic and spectrometric methods are indispensable for both the qualitative and quantitative analysis of this compound.

UV-Visible (UV-Vis) Spectroscopy: This technique measures the absorption of ultraviolet or visible light by a molecule. labmate-online.comresearchgate.net It can be used for the quantitative analysis of this compound in solutions, provided that the compound has a suitable chromophore and the sample matrix is not overly complex. labmate-online.com UV-Vis detectors are commonly coupled with HPLC systems for quantification after chromatographic separation. spectroscopyonline.com

Fluorescence Spectroscopy: For molecules that fluoresce, this technique offers high sensitivity and specificity. spectroscopyonline.combeilstein-journals.org If this compound itself is fluorescent or can be derivatized with a fluorescent tag, this method can be employed for highly sensitive detection. beilstein-journals.org Fluorescence detection can also be combined with HPLC for enhanced selectivity. mdpi.com

Mass Spectrometry (MS): MS is a powerful tool that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. nih.gov It is a key component of GC-MS and LC-MS/MS systems, enabling the definitive identification and quantification of this compound. frontiersin.orgmdpi.com High-resolution mass spectrometry can further aid in elucidating the elemental composition of the molecule.

Table 2: Overview of Spectroscopic and Spectrometric Techniques

| Technique | Principle | Information Provided | Common Coupling |

| UV-Vis Spectroscopy | Measures the absorption of UV-Visible light by electrons in a molecule. labmate-online.com | Concentration of the analyte in a solution. spectroscopyonline.com | HPLC mdpi.com |

| Fluorescence Spectroscopy | Measures the emission of light from a molecule after it has absorbed light. beilstein-journals.org | Highly sensitive quantification of fluorescent compounds. beilstein-journals.org | HPLC mdpi.com |

| Mass Spectrometry | Measures the mass-to-charge ratio of ionized molecules. nih.gov | Molecular weight and structural information. nih.gov | GC, LC axispharm.com |

Development of Immunoassay-Based Detection Systems

Immunoassays are highly specific and sensitive methods that utilize the binding affinity between an antibody and an antigen for detection. mdpi.compromega.com.au The development of an immunoassay for this compound would involve producing antibodies that specifically recognize the compound. These assays can be configured in various formats, such as Enzyme-Linked Immunosorbent Assay (ELISA), which can provide high-throughput screening capabilities. mdpi.com While the development of a specific immunoassay can be resource-intensive, it offers the potential for rapid and sensitive detection of this compound in a large number of samples, making it suitable for certain research and screening applications. agappe.comnih.govdiva-portal.org

High-Throughput In Vitro Assay Development

To efficiently screen and characterize large numbers of compounds that interact with the same targets as this compound, such as muscarinic receptors, high-throughput in vitro assays are essential. pharmaron.comsouthernresearch.orgatcc.org

Adaptation of Radioligand Binding Assays for Screening

Radioligand binding assays are a gold-standard method for studying receptor-ligand interactions. nih.govrevvity.comeurofins.com These assays use a radioactively labeled ligand that binds to the receptor of interest. To adapt these assays for high-throughput screening, competition binding assays are often employed. In this format, unlabeled compounds (like this compound or its analogues) compete with a fixed concentration of a radioligand for binding to the receptor. nih.gov The ability of a test compound to displace the radioligand is a measure of its affinity for the receptor. giffordbioscience.com Automation and miniaturization in 96- or 384-well plate formats are key to achieving high throughput. pharmaron.com

Table 3: Key Parameters in Radioligand Binding Assays

| Parameter | Description | Determined from |

| Kd (Dissociation Constant) | The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of affinity. | Saturation binding experiments. giffordbioscience.com |

| Bmax (Maximum Binding Capacity) | The total concentration of receptors in the sample. | Saturation binding experiments. giffordbioscience.com |

| IC50 (Inhibitory Concentration 50%) | The concentration of a competing unlabeled ligand that displaces 50% of the specific binding of the radioligand. | Competition binding experiments. |

| Ki (Inhibition Constant) | The affinity constant of the competing unlabeled ligand, calculated from the IC50 value. | Competition binding experiments. |

Implementation of Advanced Fluorescence-Based Assays (e.g., TR-FRET, NanoBRET)

Advanced fluorescence-based assays offer non-radioactive alternatives for high-throughput screening with high sensitivity and robustness. nih.govbiorxiv.orgnih.gov

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This technique combines the low background of time-resolved fluorescence with the proximity-based signal of FRET. ice-biosci.combmglabtech.com In a typical assay to study receptor-ligand binding, a lanthanide-labeled donor (e.g., terbium or europium) is attached to the receptor, and a fluorescently labeled acceptor is attached to a ligand. biorxiv.orgresearchgate.net Binding of the ligand to the receptor brings the donor and acceptor into close proximity, resulting in energy transfer and a specific FRET signal. bmglabtech.com The long-lived fluorescence of the lanthanide allows for a time-gated detection that minimizes background fluorescence. ice-biosci.com

NanoBRET (Bioluminescence Resonance Energy Transfer): This is a proximity-based assay that uses a highly efficient luciferase (NanoLuc) as the energy donor and a fluorescently labeled tracer as the acceptor. researchgate.net Similar to TR-FRET, binding events bring the donor and acceptor close enough for energy transfer to occur. nih.gov NanoBRET assays are particularly well-suited for studying protein-protein interactions and target engagement in living cells, offering a more physiologically relevant context. biorxiv.orgresearchgate.net

Table 4: Comparison of Advanced Fluorescence-Based Assays

| Feature | TR-FRET | NanoBRET |

| Energy Donor | Long-lifetime lanthanide chelate (e.g., Terbium, Europium). bmglabtech.com | NanoLuc luciferase. researchgate.net |

| Energy Acceptor | Fluorophore. bmglabtech.com | Fluorophore. researchgate.net |

| Signal Generation | Resonance energy transfer upon close proximity of donor and acceptor. bmglabtech.com | Resonance energy transfer upon close proximity of donor and acceptor. researchgate.net |

| Key Advantage | Reduced background due to time-resolved detection. ice-biosci.com | High sensitivity and suitability for live-cell assays. researchgate.net |

| Typical Application | High-throughput screening of compound libraries for receptor binding. bmglabtech.com | Target engagement and protein-protein interaction studies in live cells. nih.gov |

Automation of Cell-Based Functional Assays

The investigation of this compound's effects at the cellular level has been significantly advanced by the automation of cell-based functional assays. These automated systems enhance throughput, improve reproducibility, and allow for the detailed characterization of compound activity at its target receptors. nih.govdiscoverx.com

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries. nih.gov In the context of this compound, which acts as a muscarinic receptor antagonist, automated HTS platforms are employed to screen for novel modulators of muscarinic receptor activity. nih.gov These platforms typically utilize multi-well plates (96, 384, or even 1536 wells) and robotic systems for liquid handling, cell seeding, compound addition, and signal detection. nih.govinheco.com The use of automated systems minimizes manual variability and allows for the testing of thousands of compounds in a single day. cellmicrosystems.com

A key technology in the automation of functional assays for ion channel targets like muscarinic receptors is the automated patch clamp (APC). cellmicrosystems.comnanion.denih.gov Traditional manual patch clamp, while providing high-quality data, is labor-intensive and has a very low throughput. cellmicrosystems.com APC systems utilize planar chip-based technology to record from multiple cells simultaneously, dramatically increasing throughput. nanion.denih.govapconix.com This technology is crucial for studying the electrophysiological effects of this compound on muscarinic receptor-mediated ion channel modulation in a high-throughput manner. creative-bioarray.com The ability to achieve gigaseals in physiological solutions and control temperature at the recording sites enhances the quality and relevance of the data obtained. apconix.com

Interactive Data Table: Comparison of Manual vs. Automated Patch Clamp

| Feature | Manual Patch Clamp | Automated Patch Clamp (APC) |

| Throughput | Low (~20-30 data points/day) cellmicrosystems.com | High (~100-1000s data points/day) cellmicrosystems.com |

| Labor Requirement | High, requires skilled personnel cellmicrosystems.com | Low, user-friendly interface nanion.de |

| Data Quality | Gold Standard, Giga-Ohm seals cellmicrosystems.com | Comparable to manual, Giga-Ohm seals achievable apconix.comcreative-bioarray.com |

| Compound Screening | Impractical for large libraries | Ideal for HTS cellmicrosystems.com |

| Cost per data point | High | Lower with high throughput |

The development of robust and reproducible cell-based assays is critical for quality control and lot-release potency testing in drug manufacturing. discoverx.combioagilytix.com Automated functional assays provide the necessary precision and accuracy for these applications. discoverx.com The use of cryopreserved, assay-ready cells further streamlines the workflow, reducing the time and resources required for cell culture and ensuring consistency across experiments.

Innovative Imaging Modalities in Preclinical Investigations

Innovative imaging techniques have become indispensable tools in the preclinical evaluation of this compound, providing non-invasive methods to study its distribution, receptor engagement, and pharmacodynamic effects in living organisms.

Molecular Imaging for Receptor Distribution Mapping

Molecular imaging techniques, particularly Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), are pivotal for mapping the distribution of muscarinic receptors, the targets of this compound. nih.govnih.gov These techniques utilize radiolabeled ligands (radiotracers) that bind specifically to the receptors of interest. nih.govsnmmi.org By detecting the radiation emitted by the tracer, PET and SPECT scanners can generate three-dimensional images showing the density and location of the receptors in the body. snmmi.org

The development of selective radiotracers for different muscarinic receptor subtypes has been a key focus of research. nih.govnih.gov While this compound itself is not typically radiolabeled for imaging, structurally related muscarinic antagonists have been developed as PET and SPECT ligands. nih.gov These imaging agents allow researchers to visualize the distribution of muscarinic receptors in the central nervous system and peripheral tissues. nih.govnih.gov This information is crucial for understanding the potential sites of action and off-target effects of drugs like this compound.

Magnetic Resonance Imaging (MRI) has also been employed to investigate the effects of anticholinergic drugs on brain structure and function. nih.govnih.gov Studies have shown associations between anticholinergic medication use and changes in gray matter density and functional connectivity in brain regions rich in cholinergic innervation, such as the nucleus basalis of Meynert. nih.govresearchgate.net These neuroimaging studies provide insights into the potential long-term consequences of modulating the cholinergic system. nih.gov

Quantitative In Vivo Receptor Occupancy Measurements

Receptor occupancy (RO) assays are essential for establishing the relationship between the dose of a drug administered and the extent to which it binds to its target receptors in the body. giffordbioscience.compsychogenics.com This information is critical for optimizing drug dosage and predicting therapeutic efficacy. In vivo RO studies for this compound and other muscarinic antagonists are typically conducted using PET or by ex vivo binding assays. giffordbioscience.comsygnaturediscovery.com

In a typical in vivo PET RO study, a radiolabeled ligand for the muscarinic receptor is administered to an animal model. giffordbioscience.compsychogenics.com The amount of radiotracer binding to the receptors is measured at baseline. The animal is then treated with this compound, and the PET scan is repeated. The reduction in radiotracer binding after this compound administration reflects the occupancy of the muscarinic receptors by the drug. giffordbioscience.com This technique allows for the determination of the dose or plasma concentration of this compound required to achieve a specific level of receptor occupancy. giffordbioscience.compsychogenics.com

Ex vivo receptor occupancy is another powerful technique. giffordbioscience.comsygnaturediscovery.com In this method, animals are dosed with the unlabeled drug (e.g., this compound). At a specific time point, the animals are euthanized, and their brains or other tissues of interest are removed. The tissues are then incubated with a radiolabeled ligand, and the amount of binding is measured. giffordbioscience.comsygnaturediscovery.com The reduction in binding in the drug-treated animals compared to control animals indicates the level of receptor occupancy. giffordbioscience.com

Interactive Data Table: Comparison of In Vivo vs. Ex Vivo Receptor Occupancy Methods

| Parameter | In Vivo Receptor Occupancy (e.g., PET) | Ex Vivo Receptor Occupancy |

| Principle | Competition between drug and radiotracer in the living animal. rotman-baycrest.on.ca | Drug is administered in vivo, radiotracer binding is measured in harvested tissue. giffordbioscience.com |

| Measurement | Non-invasive, allows for longitudinal studies in the same animal. | Invasive, terminal procedure. |

| Sensitivity | Generally more sensitive and internally consistent. rotman-baycrest.on.ca | Can be less sensitive due to drug dissociation during tissue processing. rotman-baycrest.on.ca |

| Application | Determining dose-occupancy and PK/PD relationships in living systems. psychogenics.commeliordiscovery.com | Useful for assessing target engagement and can be combined with other endpoints. sygnaturediscovery.com |

These quantitative imaging and binding assays provide invaluable data for the preclinical development of this compound, helping to bridge the gap between in vitro activity and in vivo efficacy. sygnaturediscovery.com

Future Directions and Unexplored Research Avenues for Oxypyrronium

Pursuit of Novel Muscarinic Receptor Subtype Selective Modulators

The clinical utility of non-selective muscarinic antagonists like oxypyrronium is often limited by a wide range of side effects, which arise from the blockade of muscarinic receptors in various tissues. biorxiv.orgnih.gov The muscarinic acetylcholine (B1216132) receptor family consists of five distinct subtypes (M1-M5), each with a unique tissue distribution and physiological role. guidetopharmacology.orgmdpi.com This heterogeneity is a key focus for modern drug development, as subtype-selective modulators could offer targeted therapeutic effects with an improved safety profile. nih.govguidetopharmacology.org